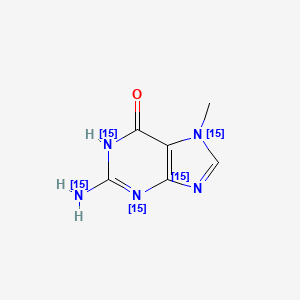

7-Methylguanine-15N5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methylguanine-15N5 is a modified purine nucleobase, specifically a methylated version of guanine. It is labeled with nitrogen-15 isotopes, which makes it useful in various scientific studies. The compound has a molecular formula of C6H7N5O and a molecular weight of 170.19768 g/mol . This compound is often used in research due to its unique properties and applications in studying nucleic acids and their interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanine-15N5 typically involves the methylation of guanine. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually performed in an alkaline medium to facilitate the methylation at the N7 position of guanine .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the synthesis can be scaled up by optimizing the reaction conditions and using high-purity starting materials. The use of nitrogen-15 labeled reagents is crucial for producing the isotopically labeled compound .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methylguanine-15N5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 8-hydroxy-7-methylguanine.

Reduction: Reduction reactions are less common but can be performed under specific conditions.

Substitution: The methyl group at the N7 position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols or amines.

Major Products Formed:

Oxidation: 8-Hydroxy-7-methylguanine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Molecular Biology Research

Quantification of DNA Modifications

7-Methylguanine-15N5 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DNA modifications, particularly those resulting from exposure to environmental agents or metabolic processes. For instance, a study demonstrated the rapid and sensitive quantification of urinary N7-methylguanine using 15N5-labeled N7-methylguanine as an internal standard. This method allowed for the detection of N7-methylguanine levels in smokers, indicating increased DNA methylation due to tobacco exposure .

Analysis of DNA Adducts

The compound is also utilized in studies analyzing DNA adducts formed by various carcinogens. By using this compound in conjunction with advanced analytical techniques, researchers can identify and quantify adducts that may lead to mutations and cancer development. For example, the presence of 7-carboxymethylguanine was detected in human liver DNA samples, highlighting the compound's role in understanding cancer etiology .

Toxicology Studies

Exposure Assessment

In toxicological research, this compound aids in assessing exposure to methylating agents. Its incorporation into biological samples allows researchers to trace the effects of environmental toxins on DNA integrity. A notable application was demonstrated where urinary levels of N7-methylguanine were significantly correlated with cotinine levels in smokers, suggesting a direct link between tobacco exposure and DNA methylation .

Mechanistic Studies

Furthermore, studies involving the interaction between this compound and various biochemical agents provide insights into the mechanisms by which certain compounds induce DNA damage. This knowledge is crucial for developing preventive strategies against carcinogenic exposures.

Cancer Research

Biomarker Development

The use of this compound extends into cancer research where it is investigated as a potential biomarker for early detection and monitoring of cancer progression. The quantification of methylated nucleotides can provide valuable information regarding tumor burden and response to therapy.

Genomic Studies

In genomic studies, this compound facilitates the exploration of methylation patterns across different types of cancers. By comparing methylation profiles using this compound as a reference point, researchers can identify specific methylation changes associated with tumorigenesis .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Methodology |

|---|---|---|

| Molecular Biology | Quantification of DNA modifications | LC-MS/MS with internal standard |

| Toxicology | Assessment of exposure to methylating agents | Urinary analysis |

| Cancer Research | Development of biomarkers for cancer detection | Methylation profiling |

Case Studies

-

Tobacco Exposure Study

A study involving smokers demonstrated that urinary levels of N7-methylguanine were significantly higher compared to nonsmokers, indicating the compound's utility in assessing tobacco-related DNA damage . -

Cancer Etiology Investigation

Research analyzing human liver samples found that 7-carboxymethylguanine was prevalent, suggesting its role as a potential biomarker for understanding cancer mechanisms related to environmental exposures . -

Genomic Methylation Patterns

A comprehensive analysis revealed distinct DNA methylation profiles across various cancers, utilizing this compound for accurate quantification and comparison against healthy controls .

Mécanisme D'action

The mechanism of action of 7-Methylguanine-15N5 involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

7-Methylguanine: The non-isotopically labeled version of the compound.

8-Hydroxy-7-methylguanine: An oxidized derivative of 7-Methylguanine.

7-Methylguanosine: The nucleoside form of 7-Methylguanine.

Uniqueness: 7-Methylguanine-15N5 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various biological and chemical systems .

Activité Biologique

7-Methylguanine-15N5 (7-MG) is a methylated derivative of guanine, known for its significant biological activities, particularly in the context of cancer therapy. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Inhibition of DNA Repair Enzymes

7-MG acts as a competitive inhibitor of poly(ADP-ribose) polymerases (PARP1 and PARP2), enzymes crucial for DNA repair. By inhibiting these enzymes, 7-MG enhances the apoptotic effects of chemotherapeutic agents such as cisplatin and doxorubicin, leading to increased cancer cell death. This mechanism is particularly beneficial as it circumvents the common side effects associated with synthetic PARP inhibitors .

RNA Modifying Enzyme Inhibition

Additionally, 7-MG inhibits tRNA-guanine transglycosylase (TGT), which is involved in modifying tRNA. This inhibition can suppress the proliferation and migration of cancer cells, indicating a multitarget approach that could enhance its efficacy as an anticancer agent .

Toxicological Profile

Research indicates that 7-MG exhibits low toxicity levels. In animal studies, doses up to 600 mg/kg did not result in lethality or significant adverse effects. Histological examinations showed no major abnormalities in internal organs, although some lymphoid tissue stimulation was observed at higher doses .

Table 1: Toxicological Data from Animal Studies

| Dose (mg/kg) | Treatment Duration | Observed Effects | Mortality Rate |

|---|---|---|---|

| 50 | 4 weeks | No adverse effects | 0% |

| 200 | 1 week | No significant changes | 0% |

| 600 | Single dose | Lymphoid infiltrates in lungs/liver | 0% |

Case Studies and Research Findings

Anticancer Activity

In a study involving transplantable tumor models, 7-MG demonstrated promising anticancer activity. The compound not only inhibited tumor growth but also showed potential in sensitizing tumors to conventional therapies .

Cell Line Studies

Further investigations into various cancer cell lines (e.g., HeLa, DU145) revealed that compounds similar to 7-MG exhibited selective cytotoxicity. For instance, certain derivatives showed moderate efficacy against these cell lines when tested using the MTT assay .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | DU145 | 12.3 |

| 7-Methylguanine | U937 | Moderate |

Propriétés

IUPAC Name |

2-(15N)azanyl-7-methyl-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)/i7+1,8+1,9+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWGECJQACGGTI-DFYYLJELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1C=[15N]C2=C1C(=O)[15NH]C(=[15N]2)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.